molecular formula C13H10N4 B13862208 6-Quinolin-3-ylpyrazin-2-amine

6-Quinolin-3-ylpyrazin-2-amine

Cat. No.: B13862208
M. Wt: 222.24 g/mol
InChI Key: OFRGKGGXEGSYNF-UHFFFAOYSA-N
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Description

6-Quinolin-3-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-3-ylpyrazin-2-amine typically involves the condensation of quinoline derivatives with pyrazine derivatives. One common method is the reaction of 2-chloroquinoline with hydrazine hydrate, followed by cyclization and subsequent functionalization . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium carbonate or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Quinolin-3-ylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated quinoline derivatives, sodium carbonate, ethanol.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized quinoline derivatives.

Comparison with Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Pyrazine: A six-membered ring containing two nitrogen atoms at opposite positions.

    Quinolin-2-one: A derivative of quinoline with a carbonyl group at the 2-position.

Uniqueness: 6-Quinolin-3-ylpyrazin-2-amine stands out due to its dual functionality, combining the properties of both quinoline and pyrazine. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

6-quinolin-3-ylpyrazin-2-amine

InChI

InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-5-9-3-1-2-4-11(9)16-6-10/h1-8H,(H2,14,17)

InChI Key

OFRGKGGXEGSYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC(=N3)N

Origin of Product

United States

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